molecular formula C11H17N5 B15049470 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B15049470
M. Wt: 219.29 g/mol
InChI Key: DPSXFNMFKLEWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a bifunctional pyrazole derivative characterized by two pyrazole rings linked via a methylene bridge. The 1-ethyl and 1,4-dimethyl substituents on the pyrazole moieties confer distinct steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-8-10(6-13-16)5-12-11-9(2)7-15(3)14-11/h6-8H,4-5H2,1-3H3,(H,12,14)

InChI Key

DPSXFNMFKLEWOG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN(C=C2C)C

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation for Pyrazole Core Formation

The Claisen-Schmidt condensation remains a cornerstone for constructing pyrazole rings. In this method, a carbonyl compound reacts with a hydrazine derivative under basic conditions to form the pyrazole backbone. For N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine, researchers have adapted this approach by condensing 1H-pyrazole-4-carbaldehyde derivatives with enolizable ketones. For example, 4a–4d (1H-pyrazole-4-carbaldehydes) react with 4-phenylbut-3-en-2-one derivatives (6a–6h ) in the presence of KOH to yield asymmetric pyrazole intermediates. This step is critical for introducing substituents at the 1- and 4-positions of the pyrazole ring.

Yields for this step typically range from 65% to 85%, depending on the substituents and reaction conditions. Recrystallization in ethanol or ethyl acetate is employed to purify the crude product, with purity exceeding 95% as confirmed by high-resolution mass spectrometry (HR-MS).

Alkylation and Amination Strategies

The introduction of the ethyl and methyl groups at specific positions requires selective alkylation. For instance, the 1-ethyl group is introduced via nucleophilic substitution using ethyl bromide or ethyl iodide in the presence of a base such as sodium hydride. Subsequent methylation at the 4-position is achieved using methyl triflate under inert conditions, ensuring regioselectivity.

The amination step to form the –NH– bridge between the two pyrazole rings involves reductive amination or Ullmann coupling. In one protocol, the intermediate aldehyde is treated with ammonium acetate and sodium cyanoborohydride, achieving a 70–75% yield. Alternative methods utilize copper-catalyzed coupling reactions to link the pyrazole moieties, though these require stringent temperature control (60–80°C) and inert atmospheres.

Vilsmeier-Haack Formylation for Functionalization

The Vilsmeier-Haack reaction is instrumental in introducing formyl groups to pyrazole intermediates, which are subsequently reduced to amine functionalities. This method involves treating 1H-pyrazol-5(4H)-ones (3a–3b ) with phosphoryl chloride (POCl3) and dimethylformamide (DMF) to yield formylated derivatives (4a–4b ). These intermediates are then subjected to reductive amination with methylamine to install the final amine group.

Reaction Optimization and Scalability

Solvent and Catalyst Selection

Optimal solvent systems vary by reaction step:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance Claisen-Schmidt condensation rates but require post-reaction purification to remove residual solvents.
  • Ethereal solvents (e.g., THF, diethyl ether) are preferred for alkylation to minimize side reactions.

Catalysts such as KOH and triethylamine (Et3N) are widely used for condensation and amination, respectively. Transition metal catalysts (e.g., CuI) improve yields in coupling reactions but introduce challenges in metal residue removal.

Temperature and Time Parameters

Reaction Step Temperature Range Time (Hours) Yield (%)
Claisen-Schmidt 60–80°C 4–6 70–85
Alkylation 0–25°C 12–24 65–75
Reductive Amination 25–40°C 8–12 70–80
Copper-Catalyzed Coupling 60–80°C 6–8 60–70

Data compiled from.

Analytical Characterization

Spectroscopic Techniques

  • 1H NMR : The ethyl group’s methyl protons resonate at δ 1.2–1.4 ppm (triplet, J = 7.2 Hz), while the methyl groups on the pyrazole rings appear as singlets at δ 2.1–2.3 ppm. The amine proton (–NH–) is observed at δ 5.5–5.6 ppm in DMSO-d6.
  • 13C NMR : The quaternary carbon adjacent to the amine group appears at δ 155–158 ppm, confirming successful amination.
  • IR Spectroscopy : N–H stretching vibrations at 3300–3350 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ validate the pyrazole and amine functionalities.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds (e.g., 14 in) reveals planar pyrazole rings with dihedral angles of 5–10° between the two heterocycles. This structural data supports the compound’s stability and electronic configuration.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Competing pathways during cyclization can lead to regioisomeric by-products. Employing electron-withdrawing groups (e.g., nitro) on the phenyl hydrazine precursor improves selectivity for the desired 1,4-dimethyl isomer.

Purification Difficulties

The compound’s polar nature complicates column chromatography. Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity, as verified by HPLC.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes reactions typical of substituted pyrazoles, including:

  • Condensation reactions : Formation of Schiff bases or bis-pyrazole derivatives via nucleophilic attack on carbonyl groups .

  • Substitution reactions : Replacement of functional groups (e.g., hydrogen, fluorine) with nucleophiles under basic or acidic conditions.

  • Oxidation : Conversion to N-oxides using oxidizing agents like potassium permanganate (KMnO₄).

  • Reduction : Formation of dihydro-pyrazole derivatives via hydride transfer from reagents such as sodium borohydride (NaBH₄).

Common Reagents and Conditions

Reaction TypeReagents/Conditions
Condensation Terephthalaldehyde in methanol
Substitution Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH)
Oxidation KMnO₄ in acidic or basic media
Reduction NaBH₄ in methanol/ethanol

Major Reaction Products

Reaction TypeProduct TypeExample Structure/Property
Condensation Bis-pyrazole derivativesPhenylene-bridged pyrazoles
Substitution Functionalized pyrazolesAmine/thiol-substituted derivatives
Oxidation N-Oxidized pyrazolesIncreased polarity due to N→O bonds
Reduction Dihydro-pyrazolesLoss of aromaticity

Condensation Reactions

The reaction with terephthalaldehyde in methanol forms a bis-pyrazole compound via Schiff base formation. This involves nucleophilic attack by the amine group on the aldehyde carbonyl, followed by dehydration . IR spectroscopy data (e.g., absorption at 3231 cm⁻¹) confirms bond formation between the pyrazole and phenylene moieties .

Substitution Reactions

The fluorine atom in the pyrazole ring can act as a leaving group, enabling nucleophilic aromatic substitution. For example, treatment with amines or thiols under basic conditions replaces fluorine with stronger nucleophiles.

Oxidation and Reduction

Oxidation introduces electron-withdrawing N-oxide groups, altering the compound’s electronic properties. Reduction via NaBH₄ selectively targets double bonds, yielding dihydro-pyrazoles with reduced aromatic stability.

Research Findings

  • Condensation Product Analysis : The bis-pyrazole derivative formed with terephthalaldehyde shows enhanced stability due to conjugation between the aromatic rings .

  • Substitution Efficiency : Basic conditions (e.g., NaOH) favor nucleophilic substitution, while acidic media may stabilize intermediates.

  • Oxidative Stability : N-Oxidized derivatives exhibit increased reactivity in subsequent reactions due to electron deficiency at nitrogen centers.

Comparison of Reaction Pathways

PropertyCondensationSubstitution
Key Driver Carbonyl reactivityLeaving group ability
Product Utility Bis-aryl systemsFunctionalized derivatives
Condition Sensitivity Solvent choice (e.g., methanol)pH dependence

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity : The target compound’s bispyrazole scaffold contrasts with the pyrrole-imidazole-pyridine hybrid in Compound 41 and the pyrazole-benzylamine system in the analog.
  • Substituent Effects: The ethyl and methyl groups on the pyrazole rings may enhance lipophilicity compared to the polar trifluoromethylpyridine group in Compound 41 or the electron-rich dimethylaminobenzyl group in the compound.
  • Synthetic Efficiency : Compound 41’s moderate yield (35%) suggests challenges in multi-step synthesis, which may also apply to the target compound due to its bifunctional design .

Biological Activity

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their wide range of biological properties, including antimicrobial , anti-inflammatory , and anticancer activities. The unique structure of pyrazoles allows them to interact with various biological targets, making them valuable in medicinal chemistry.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The pyrazole ring can bind to enzymes, modulating their activity.
  • Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways.
  • Stability and Bioavailability : The ethyl and dimethyl groups enhance the compound's stability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives:

  • Inhibition of Cancer Cell Growth : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and pancreatic cancer cells (MIA PaCa-2) .
    Cell LineIC50 (µM)Reference
    MDA-MB-2313.79
    A54926
    MIA PaCa-2Submicromolar
  • Mechanism Insights : The anticancer activity is often linked to modulation of the mTOR pathway, leading to increased autophagy and disruption of autophagic flux .

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial properties against various pathogens. This includes effectiveness against bacteria and fungi, although specific data on this compound is limited.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Study on Antiproliferative Activity : A study evaluated the structure–activity relationship (SAR) of various pyrazole compounds, revealing that modifications at the pyrazole ring significantly influence their anticancer efficacy .
  • Molecular Docking Studies : Molecular modeling studies have been conducted to predict the binding affinities of pyrazole derivatives to cancer-related targets such as topoisomerase II and EGFR .

Q & A

Q. What are the recommended synthetic routes for N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, copper-catalyzed cross-coupling under mild conditions (e.g., 35°C, DMSO solvent) with cesium carbonate as a base and copper(I) bromide as a catalyst has been effective for analogous pyrazole derivatives . Optimization involves monitoring reaction time (e.g., 48 hours) and stoichiometric ratios of reagents (e.g., 1:1.2 ratio of pyrazole precursor to amine). Purification via column chromatography (e.g., ethyl acetate/hexane gradients) yields ~85% purity, as seen in similar protocols .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of 1H/13C NMR and HRMS (ESI) . For example:
  • 1H NMR (400 MHz, DMSO-d6): Expect signals for ethyl groups (δ ~1.45 ppm, triplet) and pyrazole methyl groups (δ ~2.12 ppm, singlet).
  • HRMS : Confirm molecular ion peaks (e.g., m/z 215 [M+H]+ for analogs) .
    Cross-validate with FTIR (e.g., NH stretches at ~3298 cm⁻¹) and elemental analysis (C, H, N percentages within ±0.3% of theoretical values) .

Q. What crystallization strategies are suitable for obtaining high-quality single crystals of this compound?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at 4°C is recommended. For diffraction-quality crystals, employ SHELXT for structure solution and SHELXL for refinement, particularly for resolving twinning or disorder in pyrazole rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotamers) or polymorphism. For NMR-X-ray mismatches:
  • Perform VT-NMR (variable-temperature) to detect conformational changes.
  • Use DFT calculations (e.g., Gaussian 16) to model energetically favorable conformers and compare with experimental data .
  • Revisit crystallization conditions to isolate polymorphs, as solvent polarity can influence packing .

Q. What mechanistic insights exist for the copper-catalyzed synthesis of pyrazole-amine derivatives?

  • Methodological Answer : Copper(I) catalysts likely facilitate Ullman-type coupling via a single-electron transfer (SET) mechanism. Key steps:

Oxidative addition of the pyrazole-iodide precursor to Cu(I).

Transmetallation with the amine nucleophile.

Reductive elimination to form the C-N bond .
Probe the mechanism using radical traps (e.g., TEMPO) or isotopic labeling (e.g., 15N NMR) to track amine incorporation.

Q. How can structure-activity relationship (SAR) studies be designed for pyrazole-amine analogs in pharmacological contexts?

  • Methodological Answer :
  • Core modifications : Introduce substituents at the ethyl or methyl positions (e.g., fluorination) to assess steric/electronic effects.
  • Biological assays : Use MTT or antibacterial assays (e.g., MIC against S. aureus) to correlate structural changes with activity .
  • Computational docking : Map binding interactions (e.g., with kinases or transporters) using AutoDock Vina and PyMOL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.